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molecular formula C16H10N2O B8275950 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile

3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile

Cat. No. B8275950
M. Wt: 246.26 g/mol
InChI Key: VHTMDXAZIWPZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645979B2

Procedure details

A solution of sodium hydroxide (214 g, 5.35 mol) in water (10 L) was added to a stirred suspension of 3-cyanophenylboronic acid (24% water content, 1.13 kg, 5.8 mol) and 7-bromoisoquinolinone (1.0 kg, 4.46 mol) in methanol (10 L) and the mixture stirred for 1 hour. Palladium acetate (10 g, 44.5 mmol) was added and the mixture was heated at reflux under N2 for 5 hours and then cooled to room temperature and stirred overnight. The light grey solid was collected by filtration. The damp solid was reslurried in water (10 L) and heated to 80° C. for 30 minutes. The mixture was then cooled to room temperature and the solid collected by filtration, washed with water (2 L) then methanol (2 L) and dried in vacuo at 50° C. to give 7-(3-cyanophenyl)isoquinolinone (1.09 kg, 4.43 mol, 99%) as a light grey solid.
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
1.13 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:5]1[CH:6]=[C:7](B(O)O)[CH:8]=[CH:9][CH:10]=1)#[N:4].Br[C:15]1[CH:24]=[C:23]2[C:18]([CH:19]=[CH:20][NH:21][C:22]2=[O:25])=[CH:17][CH:16]=1>O.CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:3]([C:5]1[CH:6]=[C:7]([C:15]2[CH:24]=[C:23]3[C:18]([CH:19]=[CH:20][NH:21][C:22]3=[O:25])=[CH:17][CH:16]=2)[CH:8]=[CH:9][CH:10]=1)#[N:4] |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
214 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.13 kg
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)B(O)O
Name
Quantity
1 kg
Type
reactant
Smiles
BrC1=CC=C2C=CNC(C2=C1)=O
Name
Quantity
10 L
Type
solvent
Smiles
O
Name
Quantity
10 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The light grey solid was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with water (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methanol (2 L) and dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C1=CC=C2C=CNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.43 mol
AMOUNT: MASS 1.09 kg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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